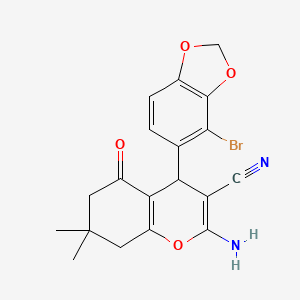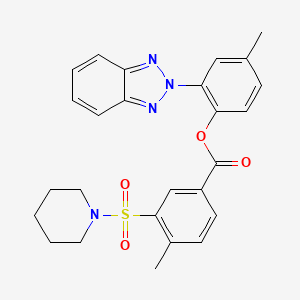
2-amino-4-(4-bromo-1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-4-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a chromene ring, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole intermediate, followed by its bromination. The brominated intermediate is then subjected to a series of condensation reactions with appropriate reagents to form the chromene ring and introduce the nitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
2-AMINO-4-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of the bromine atom with the nucleophile.
Applications De Recherche Scientifique
2-AMINO-4-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-AMINO-4-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can either inhibit or activate the target. This interaction can modulate biological pathways and result in various effects, depending on the target and the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-(1H-pyrazol-3-yl)phenol: This compound shares the brominated benzodioxole moiety but lacks the chromene ring and nitrile group.
7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: This compound has the chromene ring and nitrile group but lacks the benzodioxole moiety.
Uniqueness
2-AMINO-4-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is unique due to its combination of structural features, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C19H17BrN2O4 |
|---|---|
Poids moléculaire |
417.3 g/mol |
Nom IUPAC |
2-amino-4-(4-bromo-1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H17BrN2O4/c1-19(2)5-11(23)15-13(6-19)26-18(22)10(7-21)14(15)9-3-4-12-17(16(9)20)25-8-24-12/h3-4,14H,5-6,8,22H2,1-2H3 |
Clé InChI |
LBABAIPFEHGLFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=C(C4=C(C=C3)OCO4)Br)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({2-hydroxy-3,5-bisnitrobenzylidene}amino)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15016812.png)
![2-(Benzoyloxy)-4-[(E)-{[2-(2,6-dibromo-4-methylphenoxy)acetamido]imino}methyl]phenyl benzoate](/img/structure/B15016821.png)
![(1E,3E)-1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)imino]prop-1-en-1-ol](/img/structure/B15016822.png)
![4-(2-methylphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15016829.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B15016834.png)
![N-(4-nitrophenyl)-4-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15016844.png)
![2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15016845.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-ethylphenyl)butanamide](/img/structure/B15016850.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl benzoate](/img/structure/B15016855.png)

![4-(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B15016877.png)
![N'-[(1E)-1-(4-ethylphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B15016883.png)
![1-(4-Bromophenyl)-3-[(4-bromophenyl)amino]-3-(4-butoxyphenyl)propan-1-one](/img/structure/B15016886.png)
![4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B15016891.png)
